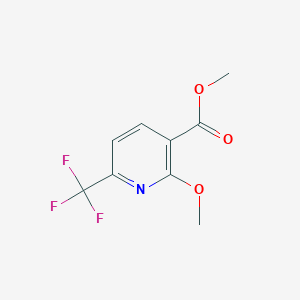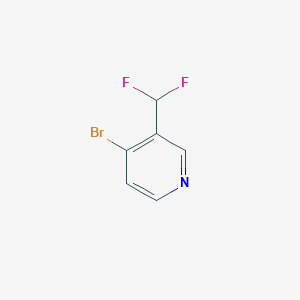
4-Bromo-3-(difluoromethyl)pyridine
Descripción general
Descripción
“4-Bromo-3-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H4BrF2N and a molecular weight of 208.01 . It is also known by its IUPAC name, 3-bromo-4-(difluoromethyl)pyridine .
Synthesis Analysis
The synthesis of “4-Bromo-3-(difluoromethyl)pyridine” and its derivatives is a topic of active research. A review paper discusses the synthesis and applications of trifluoromethylpyridines, which are structurally similar to “4-Bromo-3-(difluoromethyl)pyridine” and could provide insights into potential synthesis methods . Another source discusses various methods for the synthesis of pyridines and related compounds .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(difluoromethyl)pyridine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 4-position and a difluoromethyl group (-CF2H) attached at the 3-position .
Physical And Chemical Properties Analysis
“4-Bromo-3-(difluoromethyl)pyridine” is a liquid at room temperature . It has a molecular weight of 208.00 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.
Aplicaciones Científicas De Investigación
Synthesis of Novel Pyridine-Based Derivatives
A study by Ahmad et al. (2017) describes the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. These derivatives, including those related to 4-Bromo-3-(difluoromethyl)pyridine, were studied for their potential as chiral dopants for liquid crystals and for their biological activities, including anti-thrombolytic and biofilm inhibition properties. Some compounds demonstrated significant activities, notably against clot formation in human blood and Escherichia coli (Ahmad et al., 2017).
Orthogonal Synthetic Approach for Bisazolyl Pyridines
Ruiz-Crespo et al. (2022) presented a method for synthesizing nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. This method, starting from 4-bromo-2,6-difluoropyridine, allows for the selective substitution of atoms, enabling the creation of complex structures with varied photophysical properties, relevant in metalloorganic structures and complexation (Ruiz-Crespo et al., 2022).
Spectroscopic and Density Functional Theory Studies
Vural and Kara (2017) conducted a comprehensive spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, which is closely related to 4-Bromo-3-(difluoromethyl)pyridine. They employed density functional theory to explore the molecule's structure, vibrational frequencies, and non-linear optical properties, contributing valuable insights into the molecule's potential applications in materials science (Vural & Kara, 2017).
Synthesis of Lanthanide-Nitronyl Nitroxide Complexes
Xu et al. (2009) synthesized new lanthanide-nitronyl nitroxide complexes using a molecule similar to 4-Bromo-3-(difluoromethyl)pyridine. These complexes were analyzed for their magnetic properties, demonstrating single-molecule magnetism behavior, which is significant in the field of magnetic materials (Xu et al., 2009).
Dearomatization and Difunctionalization of Pyridines
Chen et al. (2020) explored the copper-catalyzed dearomatization and difunctionalization of pyridines. This innovative method demonstrates an environmentally friendly, high atom economy approach to creating novel N-difluoromethyl-2-imine dihydropyridine derivatives, which can be derived from commercially available pyridines (Chen et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-3-(difluoromethyl)pyridine is the respiratory system . This compound is a part of the trifluoromethylpyridines group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the compound interacts with its targets in the respiratory system . The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are believed to play a significant role in these interactions .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives, to which this compound belongs, are used in the protection of crops from pests . This suggests that the compound may affect biochemical pathways related to pest resistance in crops.
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties suggest that it may have good bioavailability .
Result of Action
Given its use in crop protection, it is likely that the compound has significant effects on pest organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-(difluoromethyl)pyridine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Propiedades
IUPAC Name |
4-bromo-3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-1-2-10-3-4(5)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPWMOAKBGODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(difluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-](/img/structure/B1398093.png)
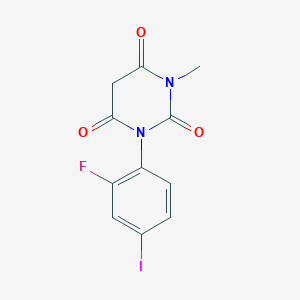
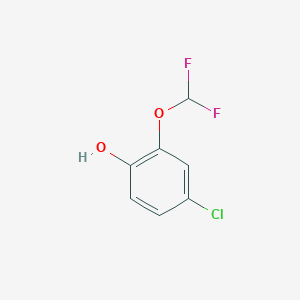

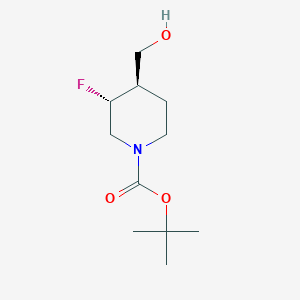
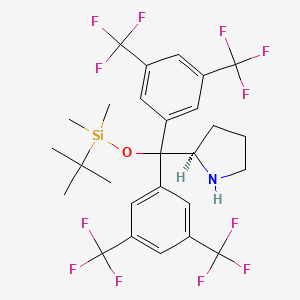
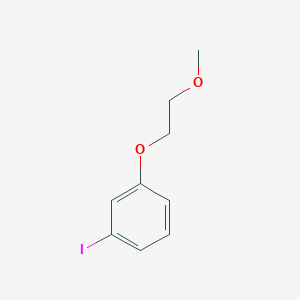

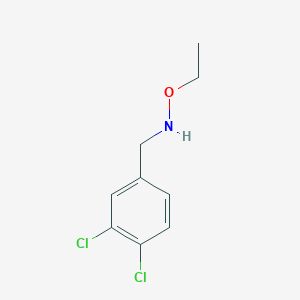
![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)
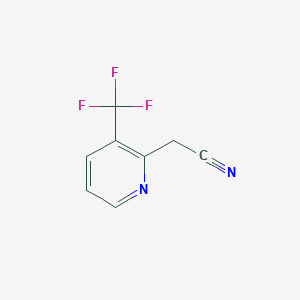

![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)
